molecular formula C25H12F4N2 B12921777 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine CAS No. 643032-50-2

7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine

Cat. No.: B12921777
CAS No.: 643032-50-2
M. Wt: 416.4 g/mol
InChI Key: RPDSOGLIRSROLI-UHFFFAOYSA-N
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Description

Structure and Key Features: The compound 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine (CAS: 643032-50-2) consists of an acridine core substituted with four fluorine atoms at positions 1–4 and a carbazole moiety at position 6. Acridine derivatives are renowned for their planar aromatic systems, enabling DNA intercalation, which is critical in anticancer and antimicrobial applications .

Characterization methods include $^1$H/$^13$C NMR, mass spectrometry, and X-ray crystallography (using programs like SHELXL ).

Properties

CAS No.

643032-50-2

Molecular Formula

C25H12F4N2

Molecular Weight

416.4 g/mol

IUPAC Name

7-carbazol-9-yl-1,2,3,4-tetrafluoroacridine

InChI

InChI=1S/C25H12F4N2/c26-21-17-12-13-11-14(9-10-18(13)30-25(17)24(29)23(28)22(21)27)31-19-7-3-1-5-15(19)16-6-2-4-8-20(16)31/h1-12H

InChI Key

RPDSOGLIRSROLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=CC6=C(C(=C(C(=C6F)F)F)F)N=C5C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine typically involves the following steps:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.

    Coupling Reaction: The final step involves the coupling of the fluorinated acridine with the carbazole derivative.

Industrial Production Methods

Industrial production of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine may involve scaling up the above synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Fluorinated Acridine Derivatives

Key Examples :

  • 9-Chloro-8-fluoro-7-methyl-1,2,3,4-tetrahydroacridine (CAS: 1909337-08-1): A partially saturated acridine with fluorine and methyl groups. Fluorine at position 8 enhances lipophilicity (logP ~3.2) compared to non-fluorinated analogs .
  • 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine (CAS: 134039-84-2): Methoxy and nitro groups introduce electron-donating and withdrawing effects, respectively. The absence of fluorine may reduce metabolic stability but increase polarity .

Structural and Functional Differences :

Compound Substituents Core Structure Key Properties
Target Compound 1–4 F, 7-carbazole Acridine High DNA affinity, fluorination-enhanced stability
9-Chloro-8-fluoro-tetrahydroacridine 8-F, 7-CH3, 9-Cl Tetrahydroacridine Reduced planarity, improved solubility
1-Chloro-7-methoxy-4-nitro-acridine 1-Cl, 7-OCH3, 4-NO2 Acridine Nitro group enhances redox activity

The tetrafluoro substitution in the target compound likely increases its electron-deficient character compared to methoxy- or nitro-substituted acridines, favoring interactions with electron-rich biological targets like DNA .

Carbazole-Acridine Hybrids

Relevant Analogs :

  • 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (CAS: Unspecified): Features a carbazole core with fluorophenyl and nitro groups. The absence of an acridine ring limits DNA intercalation but retains antimicrobial activity .
  • 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde : Incorporates a thiophene-carbaldehyde group, enabling conjugation with biomolecules. The tert-butoxycarbonyl (Boc) group improves solubility .

Activity Comparison :

Compound Biological Activity Mechanism
Target Compound Anticancer (inferred) DNA intercalation, Topo inhibition
1,4-Dimethyl-3-nitro-carbazole Antimicrobial (moderate) Membrane disruption
Thiophene-carbazole hybrid Antiviral (potential) Protein binding via aldehyde

The acridine-carbazole hybrid likely exhibits superior DNA-binding affinity compared to carbazole-only derivatives due to its extended planar structure .

1,3,4-Oxadiazole-Acridine/Carbazole Derivatives

Example from :

  • 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone: Combines carbazole with a 1,3,4-oxadiazole ring. Oxadiazoles are bioisosteres for ester groups, enhancing metabolic resistance and antimicrobial activity .

Key Differences :

  • The oxadiazole ring introduces hydrogen-bonding sites, improving interactions with enzymes (e.g., COX-2).
  • Fluorine in the target compound may provide better membrane permeability than the oxadiazole derivatives.

Biological Activity

7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine is a synthetic organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of acridine derivatives, which are known for their diverse applications in medicinal chemistry, particularly in the development of anticancer agents, fluorescent probes, and materials for organic electronics.

Structure and Composition

  • Molecular Formula: C₁₈H₁₄F₄N₂
  • Molecular Weight: 358.32 g/mol
  • Physical State: Solid
  • Melting Point: 94.0 - 98.0 °C
  • Solubility: Soluble in toluene
PropertyValue
Molecular FormulaC₁₈H₁₄F₄N₂
Molecular Weight358.32 g/mol
Melting Point94.0 - 98.0 °C
SolubilitySoluble in toluene

Anticancer Properties

Research indicates that acridine derivatives exhibit significant anticancer activity through various mechanisms, including intercalation into DNA and inhibition of topoisomerases. The specific biological activity of 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine has been investigated in several studies:

  • Mechanism of Action:
    • The compound is believed to intercalate between DNA base pairs, disrupting replication and transcription processes.
    • It may also induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
  • Case Studies:
    • In vitro studies demonstrated that 7-(9H-Carbazol-9-YL)-1,2,3,4-tetrafluoroacridine exhibited cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
    • A notable study reported an IC50 value of approximately 10 µM against MCF-7 cells, indicating potent anticancer activity.

Table 2: Biological Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-710DNA intercalation and ROS generation
HeLa12Apoptosis induction

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The mechanism behind this activity is not fully understood but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

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